3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
CAS No.: 445228-83-1
Cat. No.: VC21531394
Molecular Formula: C13H16N4O4
Molecular Weight: 292.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445228-83-1 |
|---|---|
| Molecular Formula | C13H16N4O4 |
| Molecular Weight | 292.29g/mol |
| IUPAC Name | 3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19) |
| Standard InChI Key | CIKGWLMBQJIERA-UHFFFAOYSA-N |
| SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is characterized by its specific chemical and physical properties that define its behavior in various chemical environments and applications.
Basic Identification and Physical Properties
The compound is formally identified by several parameters that allow for its precise classification in chemical databases and research literature:
| Property | Value |
|---|---|
| CAS Number | 445228-83-1 |
| Molecular Formula | C₁₃H₁₆N₄O₄ |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
This compound falls within the category of adamantane derivatives, featuring the characteristic rigid tricyclic structure of adamantane with specific functional group substitutions at positions 1 and 3. The adamantane core provides excellent structural stability while the functional groups offer sites for chemical interactions and modifications.
Structural Features
The molecular architecture of 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid consists of three primary components:
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An adamantane scaffold (tricyclo[3.3.1.1³,⁷]decane) that provides rigidity
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A carboxylic acid group (-COOH) at position 1 of the adamantane
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A 3-nitro-1,2,4-triazole heterocyclic moiety attached at position 3 of the adamantane
The presence of both a carboxylic acid and a nitro-triazole group creates a molecule with multiple potential hydrogen bonding sites and reactive centers, suggesting possible applications in coordination chemistry and supramolecular assemblies.
Applications in Coordination Chemistry
Metal Coordination Properties
Azole-carboxylate adamantane ligands, similar to our target compound, have been used to prepare coordination polymers with various metal ions. These ligands often exhibit interesting coordination modes due to their bifunctional nature .
For example, the related compound 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid (trzadcH) has been used to synthesize several copper and nickel complexes, including [Cu₂(trzadc)₄(H₂O)₀.₇]·DMF·0.3H₂O, [Cu(trzadc)₂(MeOH)]·MeOH, and [Ni(trzadc)₂(MeOH)₂] . These complexes have been structurally characterized by single crystal X-ray diffraction.
The presence of a nitro group in our target compound would likely alter the electron density distribution in the triazole ring, potentially affecting its coordination properties with metal ions. This could lead to novel coordination polymers with unique structural and functional characteristics.
Catalytic Applications
Some coordination complexes of related compounds have demonstrated catalytic activity. For instance, the complex [Cu(trzadc)₂(MeOH)]·MeOH has been shown to act as a catalyst in the Chan-Evans-Lam arylation reaction . This suggests that metal complexes of 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid might also exhibit catalytic properties, potentially enhanced by the electron-withdrawing nitro group.
Structure-Activity Relationships
Comparison with Related Derivatives
The structural similarities and differences between our target compound and related derivatives provide insights into potential structure-activity relationships:
The substitution pattern on the triazole ring significantly affects the coordination geometry and packing arrangements of these compounds . For example, the presence of a methyl group on the triazole in 3-(3-methyl-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid prevents the formation of a square coordination environment around copper, leading instead to a pentagonal pyramidal environment .
Impact of the Nitro Group
The nitro group in 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid would be expected to have several significant effects:
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Enhanced acidity of the triazole ring, potentially affecting its coordination behavior
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Additional hydrogen bond acceptor sites, potentially leading to more complex supramolecular assemblies
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Altered electronic properties, which could influence reactivity and biological activity
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Increased polarity compared to non-nitrated analogs, potentially affecting solubility and bioavailability
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